1,3-Dioxolane, 4-bromo-4-nitro-
Description
1,3-Dioxolane derivatives are heterocyclic compounds featuring a five-membered ring with two oxygen atoms. The compound 1,3-Dioxolane, 4-bromo-4-nitro- is a substituted derivative where bromo and nitro groups occupy the 4-position of the dioxolane ring. Substituted dioxolanes are widely used in organic synthesis, polymer science, and as green solvents due to their tunable polarity and low toxicity compared to chlorinated solvents .
Properties
CAS No. |
398350-35-1 |
|---|---|
Molecular Formula |
C3H4BrNO4 |
Molecular Weight |
197.97 g/mol |
IUPAC Name |
4-bromo-4-nitro-1,3-dioxolane |
InChI |
InChI=1S/C3H4BrNO4/c4-3(5(6)7)1-8-2-9-3/h1-2H2 |
InChI Key |
IWZBHUAZKGVCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCO1)([N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethylene Glycol with Carbonyl Compounds
The most common approach to forming the 1,3-dioxolane ring involves the acid-catalyzed condensation of ethylene glycol with aldehydes or ketones. According to synthetic documentation, the parent 1,3-dioxolane can be obtained through condensation of ethylene glycol with formaldehyde in toluene using p-toluenesulfonic acid as a catalyst. This reaction proceeds through nucleophilic attack of the hydroxyl groups on the carbonyl carbon, followed by cyclization and water elimination.
This reaction is versatile and can be applied to various aldehydes and ketones, allowing for substitution at the 2-position of the resulting dioxolane. The reaction typically requires removal of water to drive equilibrium toward product formation, often achieved through azeotropic distillation or the use of drying agents.
Alternative Approaches to Ring Formation
Additional methods for constructing the 1,3-dioxolane ring include the reaction of ethylene oxide with formaldehyde using catalysts such as tin(IV) chloride or tetraethylammonium bromide. These approaches can offer advantages in terms of reaction conditions and functional group compatibility.
Recent advances in acetal formation methodologies have demonstrated that hydrochloric acid can serve as an efficient catalyst for acetalization reactions, even in the presence of water. Research shows that as little as 0.1 mol% hydrochloric acid in methanol can effectively catalyze the formation of acetals and ketals under ambient conditions. Such mild conditions could potentially be advantageous for substrates bearing sensitive functional groups.
Introduction of Functional Groups to the 1,3-Dioxolane Ring
Synthetic Pathways to 4-Substituted 1,3-Dioxolanes
A key patent describes processes for preparation of 1,3-dioxolane-4-methanol compounds, which provide valuable insights into functionalization at the 4-position. The process involves acetalizing a 3-halogeno-1,2-propanediol with an acetalizing agent in the presence of an acid catalyst to prepare a 4-halogenomethyl-1,3-dioxolane, which can then undergo further transformations.
This approach demonstrates the feasibility of introducing functional groups at the 4-position of the 1,3-dioxolane ring, suggesting potential routes to our target compound. The patent documentation provides detailed reaction conditions, including solvent systems, temperature ranges, and catalyst loadings.
Nitration Methods Applicable to Heterocyclic Systems
Nitration of heterocyclic compounds typically involves the use of nitric acid in combination with a strong acid such as sulfuric acid. In related systems, nitration of 3-bromo-acetophenone using nitric acid and sulfuric acid affords a nitro-substituted compound in 64% yield. The reaction involves careful temperature control, typically beginning at 0°C and gradually warming to room temperature.
For application to 1,3-dioxolane systems, the potential sensitivity of the acetal functionality must be considered, as strong acidic conditions could lead to ring-opening. Modified nitration protocols using milder reagents such as metal nitrates or nitronium tetrafluoroborate might be more suitable for sensitive heterocyclic substrates.
Bromination Strategies for Heterocycles
Bromination can be achieved through various reagents and conditions depending on the substrate. Common approaches include:
- Direct bromination using molecular bromine (Br₂) in suitable solvents
- Use of N-bromosuccinimide (NBS) as a milder brominating agent
- Copper-catalyzed bromination reactions
In a relevant example, bromination using Br₂ in the presence of acetic acid in dichloromethane at room temperature provided a brominated compound in excellent yield (99%). The patent literature also mentions the bromination of 5-nitro-1,3-dioxanes to form 5-bromo-5-nitro derivatives using liquid bromine, which could potentially be adapted for the 1,3-dioxolane system.
Specific Synthetic Routes to 1,3-Dioxolane, 4-bromo-4-nitro-
Based on the available literature and synthetic principles, several potential routes to the target compound can be proposed:
Route A: Via Pre-functionalized Precursors
This approach involves constructing the dioxolane ring from precursors that already contain both bromo and nitro functionalities in appropriate positions:
- Synthesis of a suitably functionalized precursor containing both bromo and nitro groups
- Acetalization reaction with ethylene glycol to form the dioxolane ring
The challenge in this approach lies in synthesizing suitable precursors with both functional groups correctly positioned. However, it offers the advantage of avoiding harsh reaction conditions after the sensitive dioxolane ring is formed.
Route B: Sequential Functionalization of 1,3-Dioxolane
This strategy involves stepwise introduction of the bromo and nitro groups to a preformed 1,3-dioxolane:
- Synthesis of a 4-substituted 1,3-dioxolane with a suitable leaving group
- Introduction of either the nitro or bromo group
- Subsequent introduction of the second functional group
The sequence of introduction is crucial, as each functional group will influence the reactivity toward the next transformation. Based on related chemistry described for 1,3-dioxanes, introducing the nitro group first followed by bromination might be more effective, as this sequence has been successful in related systems.
Route C: Adaptation of Dioxane Chemistry
A promising approach draws from patent literature describing the synthesis of 5-bromo-5-nitro-1,3-dioxane derivatives:
- Synthesis of 4-nitro-1,3-dioxolane
- Direct bromination at the 4-position using liquid bromine under controlled conditions
This route leverages established chemistry from the related six-membered dioxane system, adapting it to the five-membered dioxolane ring.
Reaction Conditions and Parameters
The following tables compile reaction conditions from related syntheses that could inform experimental design for preparing 1,3-dioxolane, 4-bromo-4-nitro-:
Table 1: Conditions for 1,3-Dioxolane Ring Formation
Table 2: Conditions for Introducing Functional Groups
Table 3: Synthesis of Related 1,3-Dioxolane Derivatives
Mechanism of Key Transformations
Formation of the 1,3-Dioxolane Ring
The mechanism of 1,3-dioxolane formation through acetalization involves initial protonation of the carbonyl oxygen of the aldehyde or ketone, followed by nucleophilic attack by one hydroxyl group of ethylene glycol. After dehydration and attack by the second hydroxyl group, the cyclic acetal is formed with the elimination of a second water molecule.
For the specific synthesis of 4-substituted 1,3-dioxolanes, the approach using 3-halogeno-1,2-propanediols follows a similar mechanism but leads to substitution at the 4-position due to the structure of the starting material. The halogen-containing side chain ultimately becomes positioned at the 4-position of the dioxolane ring.
Nitration Mechanism
Nitration typically proceeds through electrophilic attack by the nitronium ion (NO₂⁺) generated from nitric acid and sulfuric acid. For our target compound, the challenge lies in directing the nitration specifically to the 4-position of the dioxolane ring. This might be achieved through the use of directing groups or via substrates that are already functionalized at the appropriate position.
Bromination at the 4-Position
Bromination of a 4-nitro-1,3-dioxolane would likely involve radical bromination or electrophilic bromination depending on the specific conditions. The presence of the nitro group would influence the reactivity, potentially facilitating bromination at the same carbon through electronic effects. The patent literature on bromination of 5-nitro-1,3-dioxanes suggests that direct bromination of the nitro-substituted heterocycle is feasible.
Challenges and Considerations
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 4-bromo-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NaOCH3, NH3, RNH2.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dioxolane, 4-bromo-4-nitro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 4-bromo-4-nitro- involves its interaction with molecular targets and pathways. For example, the compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The specific pathways and targets depend on the context of its use and the conditions under which it is applied .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following dioxolane derivatives are structurally related and provide a basis for comparison:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The bromo and nitro substituents in 4-bromo-4-nitro-1,3-dioxolane are electron-withdrawing, which may increase the ring's electrophilicity and reactivity compared to electron-donating groups like methyl . This could influence applications in catalysis or polymer chemistry.
- Thermal Stability: The nitro group may reduce thermal stability compared to methyl-substituted dioxolanes, which are stable up to 250°C (self-ignition temperature of 1,3-dioxolane) .
Physical and Chemical Properties
- Boiling Point: Unsubstituted 1,3-dioxolane has a boiling point of 76°C . Substituted derivatives (e.g., bromo or nitro) likely exhibit higher boiling points due to increased molecular weight and polarity, though experimental data are lacking.
- Solvent Properties: 1,3-Dioxolane is a polar aprotic solvent with moderate viscosity.
Q & A
Basic: What are the optimal synthetic routes for 1,3-dioxolane, 4-bromo-4-nitro-, and how can its purity and structure be validated?
Methodological Answer:
- Synthesis Design : Utilize a stepwise halogenation-nitration approach under controlled conditions (e.g., low-temperature nitration to avoid decomposition). Consider solvent polarity and catalyst selection (e.g., Lewis acids for bromination) to enhance yield .
- Characterization :
- NMR : Compare H and C NMR spectra with computational predictions (e.g., density functional theory, DFT) .
- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of the nitro and bromo substituents .
Basic: How do reaction conditions (temperature, solvent, pH) influence the stability of 1,3-dioxolane, 4-bromo-4-nitro-?
Methodological Answer:
- Degradation Studies :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–80°C) and monitor decomposition via TGA/DSC .
- Solvent Effects : Test polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) to assess solvolysis rates using kinetic modeling .
- pH Sensitivity : Conduct hydrolysis experiments in buffered solutions (pH 1–14) and quantify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
